molecular formula C17H26O12 B13752389 1,3-Dioxepane-4,7-dimethanol,5,6-bis[(acetyloxy)methoxy]-,diacetate(9ci) CAS No. 5463-69-4

1,3-Dioxepane-4,7-dimethanol,5,6-bis[(acetyloxy)methoxy]-,diacetate(9ci)

Cat. No.: B13752389
CAS No.: 5463-69-4
M. Wt: 422.4 g/mol
InChI Key: MAZKRBGBNOYUSO-UHFFFAOYSA-N
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Description

1,3-Dioxepane-4,7-dimethanol,5,6-bis[(acetyloxy)methoxy]-,diacetate (9CI) is a complex organic compound with the molecular formula C15H24O5 It is characterized by its unique structure, which includes a dioxepane ring and multiple acetyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxepane-4,7-dimethanol,5,6-bis[(acetyloxy)methoxy]-,diacetate (9CI) typically involves the reaction of dioxepane derivatives with acetic anhydride in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through distillation or crystallization to achieve the required quality for commercial applications.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxepane-4,7-dimethanol,5,6-bis[(acetyloxy)methoxy]-,diacetate (9CI) can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where acetyloxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

1,3-Dioxepane-4,7-dimethanol,5,6-bis[(acetyloxy)methoxy]-,diacetate (9CI) has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Medicine: Investigated for its role in creating biocompatible materials for medical implants.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 1,3-Dioxepane-4,7-dimethanol,5,6-bis[(acetyloxy)methoxy]-,diacetate (9CI) exerts its effects involves its ability to undergo various chemical transformations. These transformations can interact with molecular targets such as enzymes or receptors, leading to desired biological or chemical outcomes. The pathways involved may include hydrolysis, oxidation, or reduction, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxepane-4,7-dimethanol: Lacks the acetyloxy groups, making it less reactive in certain chemical reactions.

    1,3-Dioxepane-4,7-dimethanol,5,6-bis[(methoxy)methoxy]: Similar structure but with methoxy groups instead of acetyloxy groups, leading to different reactivity and applications.

Uniqueness

1,3-Dioxepane-4,7-dimethanol,5,6-bis[(acetyloxy)methoxy]-,diacetate (9CI) is unique due to its multiple acetyloxy groups, which enhance its reactivity and versatility in synthetic applications. This makes it a valuable compound in the development of advanced materials and chemical processes .

Properties

CAS No.

5463-69-4

Molecular Formula

C17H26O12

Molecular Weight

422.4 g/mol

IUPAC Name

[5,6-bis(acetyloxymethoxy)-7-(acetyloxymethyl)-1,3-dioxepan-4-yl]methyl acetate

InChI

InChI=1S/C17H26O12/c1-10(18)22-5-14-16(28-7-24-12(3)20)17(29-8-25-13(4)21)15(27-9-26-14)6-23-11(2)19/h14-17H,5-9H2,1-4H3

InChI Key

MAZKRBGBNOYUSO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(OCO1)COC(=O)C)OCOC(=O)C)OCOC(=O)C

Origin of Product

United States

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